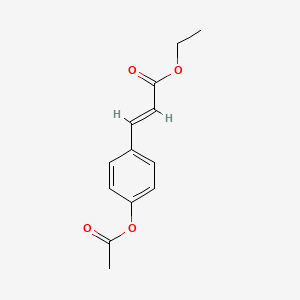
Ethyl 3-(4-acetoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Acetoxyphenyl)acrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features an ethyl ester group attached to an acrylic acid moiety, which is further substituted with a p-acetoxyphenyl group. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester typically involves the esterification of 3-(p-Acetoxyphenyl)acrylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-(p-Acetoxyphenyl)acrylic acid+EthanolAcid Catalyst3-(p-Acetoxyphenyl)acrylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-(p-Acetoxyphenyl)acrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-(p-Acetoxyphenyl)acrylic acid and ethanol.
Reduction: 3-(p-Hydroxyphenyl)acrylic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(p-Acetoxyphenyl)acrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mechanism of Action
The mechanism of action of 3-(p-Acetoxyphenyl)acrylic acid ethyl ester depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with molecular targets such as enzymes or receptors. The acrylic acid moiety can undergo Michael addition reactions, making it a useful intermediate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Similar ester structure but lacks the p-acetoxyphenyl group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylic acid moiety.
Ethyl acetate: A simpler ester with no aromatic substitution.
Uniqueness
3-(p-Acetoxyphenyl)acrylic acid ethyl ester is unique due to the presence of the p-acetoxyphenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
25743-64-0 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl (E)-3-(4-acetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-9H,3H2,1-2H3/b9-6+ |
InChI Key |
IFUFLGMRDPXNFA-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















